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Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to

identify and characterize binary protein-protein interactions.[1][2][3] This application note details

the use of the Y2H assay to investigate the interaction between the gibberellin (GA) receptor,

GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which are key repressors

of GA signaling, referred to here as GA-INSENSITIVE (GA1). The interaction between GID1

and GA1 is a crucial step in the GA signaling pathway, leading to the degradation of DELLA

proteins and the subsequent activation of GA responses in plants.[4][5] This assay is

particularly valuable for drug development professionals seeking to screen for compounds that

can modulate this interaction, such as inhibitors of GA perception.[6]

Principle of the Assay

The Gal4-based yeast two-hybrid system relies on the reconstitution of a functional

transcription factor.[1] The two proteins of interest, GID1 and GA1, are expressed as fusion

proteins with the two separable domains of the GAL4 transcription factor: the DNA-binding

domain (DBD) and the activation domain (AD).

Bait: GID1 is fused to the GAL4 DNA-binding domain (DBD-GID1).

Prey: GA1 (a DELLA protein) is fused to the GAL4 activation domain (AD-GA1).
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When co-expressed in a yeast reporter strain, if GID1 and GA1 interact, the DBD and AD are

brought into close proximity, reconstituting a functional transcription factor. This complex then

binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ),

leading to their transcription. The expression of these reporter genes allows for the selection of

yeast cells on specific dropout media and for quantitative measurement of the interaction

strength. A key feature of the GID1-DELLA interaction is its dependence on the presence of

gibberellin (GA).[7][8] Therefore, the interaction is typically observed only when bioactive GAs

(like GA3 or GA4) are added to the growth medium.[9]

Applications in Research and Drug Development

Confirmation of Interaction: Validating the direct, GA-dependent physical interaction between

GID1 and GA1.[4][5]

Domain Mapping: Identifying specific domains or amino acid residues within GID1 and GA1

that are essential for their interaction.[7]

Screening for Interactors: Identifying other proteins that may interact with GID1 or GA1.

High-Throughput Screening (HTS): Screening small molecule libraries for compounds that

either inhibit or enhance the GA-induced GID1-GA1 interaction.[6] This is particularly

relevant for the development of novel plant growth regulators or herbicides.

Quantitative Data Summary
The strength of the GA-dependent GID1-GA1 interaction can be quantified using a β-

galactosidase assay. The following table summarizes representative quantitative data from

yeast two-hybrid experiments, illustrating the dose-dependent effect of different gibberellins on

the interaction between rice GID1 and the DELLA protein SLR1 (a GA1 homolog).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1955699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1785415/
https://www.researchgate.net/figure/Yeast-two-hybrid-assay-for-the-interaction-between-DELLA-proteins-and-GID1-mediated-by_fig3_312483626
https://scispace.com/pdf/ga-perception-and-signal-transduction-molecular-interactions-14bmne41au.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1955691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1955699/
https://pubmed.ncbi.nlm.nih.gov/23298808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gibberellin (GA) Concentration (M)
β-Galactosidase Activity
(Relative Units)

No GA - ~0

GA1 10-7 ~20

10-6 ~50

10-5 ~80

10-4 ~90

GA3 10-7 ~30

10-6 ~70

10-5 ~100

10-4 ~110

GA4 10-7 ~40

10-6 ~90

10-5 ~120

10-4 ~125

Data are adapted from published studies and presented for illustrative purposes. Actual values

may vary depending on experimental conditions.[7]

Experimental Protocols
Plasmid Construction

Bait Plasmid (pGBKT7-GID1):

Amplify the full-length coding sequence of GID1 by PCR using primers with appropriate

restriction sites (e.g., EcoRI and BamHI).

Digest both the PCR product and the pGBKT7 vector (containing the GAL4 DNA-binding

domain) with the corresponding restriction enzymes.
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Ligate the digested GID1 insert into the linearized pGBKT7 vector.

Transform the ligation product into E. coli for plasmid amplification and selection (e.g., on

LB plates with kanamycin).

Verify the construct by restriction digestion and DNA sequencing.

Prey Plasmid (pGADT7-GA1):

Amplify the full-length coding sequence of GA1 (or a specific DELLA protein like RGA or

SLR1) by PCR using primers with appropriate restriction sites.

Digest the PCR product and the pGADT7 vector (containing the GAL4 activation domain)

with the corresponding restriction enzymes.

Ligate the digested GA1 insert into the linearized pGADT7 vector.

Transform into E. coli for plasmid amplification and selection (e.g., on LB plates with

ampicillin).

Verify the construct by restriction digestion and DNA sequencing.

Yeast Transformation
Prepare Competent Yeast Cells:

Inoculate a suitable yeast reporter strain (e.g., AH109 or Y2HGold) into 10 mL of YPD

medium and grow overnight at 30°C with shaking.

The following day, dilute the overnight culture into 50 mL of fresh YPD and grow to an

OD600 of 0.4-0.6.

Harvest the cells by centrifugation, wash with sterile water, and resuspend in a

transformation solution (e.g., LiAc/PEG).

Co-transform Plasmids:
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Add 100-500 ng of both the bait (pGBKT7-GID1) and prey (pGADT7-GA1) plasmids to an

aliquot of competent yeast cells.

Add carrier DNA (e.g., single-stranded salmon sperm DNA).

Heat shock the cells at 42°C for 30-45 minutes.

Plate the transformation mixture onto selective dropout (SD) medium lacking tryptophan

and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

Incubate at 30°C for 2-4 days until colonies appear.

Interaction Assay (Qualitative)
Prepare Master Plate:

Pick several independent colonies from the SD/-Trp/-Leu plate and streak them onto a

fresh master plate with the same medium. Also, include positive and negative controls.

Incubate at 30°C for 1-2 days.

Replica Plating:

Replica-plate the yeast patches from the master plate onto high-stringency selective

medium:

SD/-Trp/-Leu/-His/-Ade (quadruple dropout medium).

SD/-Trp/-Leu/-His/-Ade containing various concentrations of gibberellin (e.g., 10 µM

GA3).

Incubate the plates at 30°C and monitor for growth over 3-7 days. Growth on the high-

stringency medium in the presence of GA indicates a positive interaction.

β-Galactosidase Assay (Quantitative)
Prepare Yeast Cultures:
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Inoculate single colonies from the SD/-Trp/-Leu plate into 5 mL of liquid SD/-Trp/-Leu

medium.

For each construct, prepare two cultures: one with and one without the addition of a

specific concentration of GA.

Grow overnight at 30°C with shaking.

Cell Lysis and Assay:

Measure the OD600 of the yeast cultures.

Take an aliquot of each culture, centrifuge to pellet the cells, and resuspend in Z-buffer.

Lyse the cells (e.g., by freeze-thaw cycles or with chloroform/SDS).

Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.

Stop the reaction by adding Na2CO3 when a yellow color develops.

Measure the absorbance at 420 nm (OD420).

Calculate β-galactosidase activity in Miller units: Units = 1000 * OD420 / (t * V * OD600),

where t is time in minutes and V is the volume of culture in mL.
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Click to download full resolution via product page

Caption: Gibberellin (GA) dependent GID1-GA1 interaction in the Yeast Two-Hybrid system.
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Caption: Experimental workflow for the Yeast Two-Hybrid assay of GID1-GA1 interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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